molecular formula C14H13N5O3S B6264776 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one CAS No. 486408-48-4

2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B6264776
CAS No.: 486408-48-4
M. Wt: 331.3
InChI Key:
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Description

2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is a complex organic compound with a molecular formula of C14H13N5O3S This compound features a purine derivative linked to a methoxyphenyl ethanone moiety through a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Purine Derivative: The starting material, often a purine derivative such as 2-amino-6-hydroxy-7H-purine, undergoes a thiolation reaction

    Coupling Reaction: The thiolated purine derivative is then coupled with 4-methoxyphenyl ethanone. This step usually requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to facilitate the formation of the carbon-sulfur bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency. Industrial production also requires stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is studied for its potential interactions with nucleic acids and proteins. Its purine moiety suggests it could mimic or interfere with biological processes involving purine bases.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit antiviral, anticancer, or antimicrobial activities due to its ability to interact with biological macromolecules.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can bind to active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl ethanone part of the molecule may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-hydroxy-7H-purine: A simpler purine derivative without the sulfanyl and methoxyphenyl ethanone groups.

    4-methoxyphenyl ethanone: A simpler aromatic ketone without the purine moiety.

    2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]ethanol: A similar compound with an ethanol group instead of the methoxyphenyl ethanone moiety.

Uniqueness

2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one is unique due to its combination of a purine base with a methoxyphenyl ethanone group linked through a sulfanyl bridge. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

486408-48-4

Molecular Formula

C14H13N5O3S

Molecular Weight

331.3

Purity

90

Origin of Product

United States

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